molecular formula C11H15BrN2O B1650106 N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 111477-43-1

N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B1650106
CAS No.: 111477-43-1
M. Wt: 271.15 g/mol
InChI Key: UVGZZQFIUPSTIE-UHFFFAOYSA-N
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Description

N-[6-(Bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

111477-43-1

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N-[6-(bromomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15BrN2O/c1-11(2,3)10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15)

InChI Key

UVGZZQFIUPSTIE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)CBr

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2 ethyl-N-(6-methyl-2-pyridinyl)propaneamide (21-1) (32 g) and N-bromosuccinimide (29.6 g) were added to carbon tetrachloride (300 ml) and to the mixture was added AIBN (15 mg), followed by reluxing for 20 hours under light emitted by 500 W lamp. The resulting mixture was cooled to room temperature, filtered, and concentrated under reduced pressure. The residue was purified by column-chromatography (hexane/ethyl acetate=10/1) to yield the compound 21-2 (1.94 g, 5%) as a pure white solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step Two
Yield
5%

Synthesis routes and methods II

Procedure details

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reactant
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Synthesis routes and methods III

Procedure details

Carbontetrachloride (CCl4, 300 mL) and the product of Example 1 (50.6 g, 0.26 mol) were added to a 1 L flask equipped with a N2 inlet The solution was stirred until all solid dissolved. N-bromo-succinimide (NBS, 46.8 g, 0.26 mol) was then added to the reaction flask, followed by 2,2'-azobisisobutyronitrile (AIBN, 0.02 g). The reaction was heated to reflux for 6 h with a 500 watt reflector spot lamp. An additional 0.5 eq (23.4 g) of NBS was added to the reaction, and refluxing was continued for 2 h. After cooling the reaction to room temperature, it was filtered and all solvent was removed under reduced pressure. Flash chromatography (15/85 EtOAc/Hex) provided 31.6 g (47%) of title product and 22.2 g (33%) of the title material of Example 2.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
Quantity
23.4 g
Type
reactant
Reaction Step Three
Quantity
50.6 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
47%
Yield
33%

Synthesis routes and methods IV

Procedure details

Carbon tetrachloride (CCl4, 300 mL) and the product from Example 1 (50.6 g, 0.26 mol) were placed in a 1-L flask equipped with a N2 inlet The solution was stirred until all solid dissolved. N-bromosuccinimide (NBS, 46.8 g, 0.26 mol) was then added to the reaction flask, followed by 2,2'-azobisisobutyronitrile (AIBN, 0.02 g). The reaction was heated to reflux for 7 h with a 500 watt reflector spot lamp. After cooling the reaction to room temperature, it was filtered and all solvent was removed under reduced pressure. Flash chromatography (15/85 ethyl acetate (EtOAc)/Hex) provided 24.89 g (37%) of title product.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
50.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
37%

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